N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide

Redox‑sensitive linker siRNA delivery Bioconjugation

Researchers needing triggered-release probes face limited access to 2-nitrobenzenesulfonamide scaffolds. This compound resolves that gap-only the 2-nitro isomer undergoes rapid, selective intramolecular cyclization upon mild reduction. • Traceless amine release in reducing environments; applicable to siRNA conjugate linkers. • CA-II inhibitor scaffold (IC₅₀ ~10 µM) with morpholino/thiophene vectors. • Amine protecting group cleavable with Zn/AcOH at ambient temp. • Functionalizable as a fluorescent redox sensor for live-cell studies.

Molecular Formula C16H19N3O5S2
Molecular Weight 397.46
CAS No. 941934-30-1
Cat. No. B2642822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide
CAS941934-30-1
Molecular FormulaC16H19N3O5S2
Molecular Weight397.46
Structural Identifiers
SMILESC1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CS3
InChIInChI=1S/C16H19N3O5S2/c20-19(21)13-4-1-2-6-16(13)26(22,23)17-12-14(15-5-3-11-25-15)18-7-9-24-10-8-18/h1-6,11,14,17H,7-10,12H2
InChIKeyAHEBCXPFZSDWPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide – Redox-Sensitive Sulfonamide Building Block


N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide is a synthetic N‑substituted sulfonamide that combines a morpholine ring, a thiophene group, and a 2‑nitrobenzenesulfonamide moiety. The 2‑nitrobenzenesulfonamide core imparts redox‑triggered cleavability, making the compound useful as a chemical probe, a prodrug‑linker candidate, or an enzyme inhibitor scaffold. [1] Key computed properties include a molecular weight of 397.5 g mol⁻¹, XLogP3 of 1.6, a topological polar surface area of 141 Ų, one hydrogen‑bond donor, and eight hydrogen‑bond acceptors. [2]

Redox-cleavable linker for bioconjugation and prodrug research
Mild amine deprotection compatible with complex synthesis
Scaffold for carbonic anhydrase inhibitor design

N-(2-Morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide: Positional Isomer Comparison


The position of the nitro group on the benzenesulfonamide ring dictates the compound’s redox reactivity, synthetic‑handling requirements, and potential biological activity. Only the 2‑nitro isomer undergoes rapid, selective intramolecular cyclization upon mild reduction—a property that the 3‑nitro and 4‑nitro isomers lack. [1] Therefore, substituting the 2‑nitro isomer with a positional analog will eliminate the triggered‑release capability and may alter enzyme inhibition profiles, protein‑binding characteristics, and overall pharmacokinetic behavior. [2]

Property
2-Nitro Isomer
3- / 4-Nitro Isomers
Redox-triggered release
Rapid cyclization upon reduction
No cleavage (stable)
Deprotection conditions
Mild (Zn/AcOH, room temp)
Harsh (SnCl₂, reflux)
CA inhibition baseline
Stronger zinc-binding core
Weaker baseline affinity

N-(2-Morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide: Differentiation Evidence


Redox-Triggered Cleavage vs. Positional Isomers

The 2‑nitrobenzenesulfonamide group functions as a redox‑responsive protecting group that undergoes reduction of the nitro moiety to an amine, followed by spontaneous intramolecular cyclization to release the parent amine. In model studies using 10 mM dithiothreitol (DTT) in phosphate buffer (pH 7.4, 37 °C), the 2‑nitrobenzene derivative exhibits a cleavage half‑life of < 2 h, whereas the 3‑nitro and 4‑nitro isomers remain intact under identical conditions. [1] This property is absent in the positional isomers because the 3‑ and 4‑nitro groups cannot form the requisite cyclic intermediate.

Redox cleavage
Class-level
2‑nitro: cleaves
3‑/4‑nitro: no cleavage >24 h
Supports redox-responsive application fit
10 mM DTT, pH 7.4, 37 °C
Redox‑sensitive linker siRNA delivery Bioconjugation

Lipophilicity & Drug-Likeness vs. Positional Isomers

The XLogP3 value calculated for N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide is 1.6. [1] The 3‑nitro isomer (CAS 941977‑65‑7) and 4‑nitro isomer (CAS 899747‑80‑9) are predicted to have slightly higher XLogP3 values of approximately 1.8 and 1.9, respectively, because the 2‑nitro group can form an intramolecular hydrogen bond with the sulfonamide NH, reducing the compound’s effective lipophilicity. This 0.2–0.3 log‑unit difference can influence aqueous solubility, plasma protein binding, and membrane permeability.

Lipophilicity
Class-level
XLogP3: 1.6 (2‑nitro) vs ~1.8–1.9 (3‑/4‑nitro)
May support ADME profile optimization
Computed values; review in context
Lipophilicity ADME prediction Drug‑likeness

Deprotection Conditions: 2-Nitro vs. 4-Nitro Sulfonamide

The 2‑nitrobenzenesulfonamide group is a well‑established protecting group for amines that can be removed under mild reductive conditions (e.g., Zn dust in acetic acid at room temperature for 30 min) or via catalytic hydrogenation. [1] In contrast, the 4‑nitrobenzenesulfonamide group requires stronger reducing systems (such as SnCl₂ in refluxing ethanol) and longer reaction times, leading to lower yields and broader functional‑group incompatibility. [2] This difference is directly attributable to the participation of the ortho‑nitro group in the cyclization‑based cleavage mechanism.

Deprotection
Class-level
2‑nitro: Zn/AcOH, rt, 30 min
4‑nitro: SnCl₂/reflux, 3 h
Supports gentler synthetic workflows
Class-level inference
Protecting group Synthetic chemistry Amine deprotection

Carbonic Anhydrase II Inhibition: 2-Nitro vs. Unsubstituted Sulfonamide

The 2‑nitrobenzenesulfonamide parent nucleus is a validated carbonic anhydrase (CA) inhibitor, with a reported IC₅₀ of approximately 10 µM against human CA II. [1] Unsubstituted benzenesulfonamide is a significantly weaker inhibitor under the same assay conditions (IC₅₀ ~50 µM). [2] The electron‑withdrawing 2‑nitro group increases the acidity of the sulfonamide NH, enhancing zinc‑ion coordination in the CA active site. Although direct inhibition data for N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide are not publicly available, the presence of the 2‑nitrobenzenesulfonamide core provides a demonstrably stronger affinity baseline than non‑nitrated analogs.

CA II inhibition
Reported
2‑nitro parent: ~10 µM
unsubstituted: ~50 µM
Supports higher-affinity CA inhibitor design
Cross-study comparison; verify with specific compound
Carbonic anhydrase Enzyme inhibition Sulfonamide pharmacophore

N-(2-Morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide: Research and Industrial Applications


Redox-Responsive siRNA/Oligonucleotide Delivery Systems

The 2‑nitrobenzenesulfonamide group enables traceless release of amine‑containing cargo in the reducing environment of the cytoplasm. This compound can serve as a linker for constructing siRNA–polymer or siRNA–peptide conjugates that remain stable in the bloodstream but release the active oligonucleotide inside target cells. [1]

Mild Deprotection for Complex Amine Synthesis

The 2‑nitrobenzenesulfonamide moiety acts as a protecting group for primary and secondary amines that can be removed with Zn/AcOH at ambient temperature. This is particularly valuable in multi‑step syntheses of natural products or pharmaceutical intermediates where harsher deprotection conditions would destroy sensitive functional groups. [1]

Lead Optimization of Carbonic Anhydrase Inhibitors

The 2‑nitrobenzenesulfonamide core provides a moderate‑potency CA‑II inhibitor scaffold (IC₅₀ ~10 µM). The morpholino and thiophene substituents offer vectors for introducing additional interactions with the enzyme’s active‑site rim, potentially improving isoform selectivity and pharmacokinetic parameters. [2]

Probe for Reductive Environment Detection

Because the 2‑nitro group is selectively reduced in hypoxic or reductive milieus, this compound can be functionalized with a fluorescent reporter to create a small‑molecule probe that senses the redox state of live cells, aiding research on tumor hypoxia or oxidative stress. [1]

Application
Selection Property
Validation Focus
Oligonucleotide delivery research
Redox-triggered linker cleavage
Release kinetics in reducing environments
Complex amine synthesis
Orthogonal protecting group strategy
Functional group compatibility during deprotection
Carbonic anhydrase inhibitor design
Sulfonamide zinc-binding core
Isoform selectivity and ADME profiling
Reductive environment sensing
2‑nitro redox responsivity
Hypoxia/reduction detection in live cells
Quote Request

Request a Quote for N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.